1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Overview
Description
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is a complex organic compound that features a piperazine ring, benzyl group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ethoxylation: The benzylated piperazine undergoes ethoxylation with ethylene oxide to introduce the ethoxy groups.
Methoxylation: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and acetyl chloride.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or ethoxy derivatives.
Scientific Research Applications
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
- 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-methoxyphenyl)ethanone oxalate
Uniqueness
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[2-[2-(4-benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.C2H2O4/c1-20(27)22-8-9-23(24(18-22)28-2)30-17-16-29-15-14-25-10-12-26(13-11-25)19-21-6-4-3-5-7-21;3-1(4)2(5)6/h3-9,18H,10-17,19H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGAAAQRSUTKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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